molecular formula C20H19N3OS2 B2988155 2-((1-ethyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 862825-66-9

2-((1-ethyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2988155
CAS RN: 862825-66-9
M. Wt: 381.51
InChI Key: HDXRAIDYTLIPDF-UHFFFAOYSA-N
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Description

2-((1-ethyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a chemical compound that has been synthesized for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and has been studied for its mechanism of action.

Scientific Research Applications

Pharmaceutical Research

Indole derivatives are widely studied for their pharmacological properties. They have been explored for anti-inflammatory , anti-cancer , and antimicrobial activities . For example, some indole-based compounds have shown promising effects in reducing inflammation and pro-inflammatory gene expression in arthritic rats.

Organic Electronics

Compounds with indole moieties have been utilized in organic electronics, particularly in organic light-emitting diodes (OLEDs) . Their high fluorescence quantum yield and good thermal stability make them suitable candidates for such applications.

Agricultural Chemistry

Indole derivatives like indole-3-acetic acid are known plant hormones involved in various growth processes. Synthetic analogs can be used to study plant growth and development or as herbicides .

Chemical Synthesis

Indoles are often used as building blocks in multi-component chemical synthesis to create complex molecules for various research purposes .

properties

IUPAC Name

2-(1-ethylindol-3-yl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS2/c1-3-23-11-18(14-6-4-5-7-16(14)23)25-12-19(24)22-20-21-15-9-8-13(2)10-17(15)26-20/h4-11H,3,12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXRAIDYTLIPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-ethyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

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